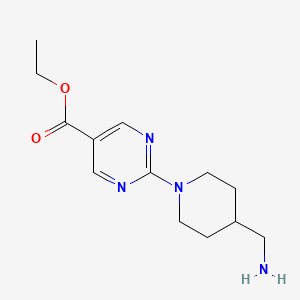

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate

Description

Chemical Classification and Nomenclature

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 603954-49-0) is a synthetic heterocyclic compound classified under two major organic families: pyrimidine derivatives and piperidine alkaloids . Its IUPAC name reflects its structural complexity:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Piperidine substituent : A saturated six-membered ring with one nitrogen atom, modified by an aminomethyl group at position 4.

- Ester functional group : An ethyl carboxylate at position 5 of the pyrimidine ring.

Alternative systematic names include 2-[4-(aminomethyl)-1-piperidinyl]-5-pyrimidinecarboxylic acid ethyl ester and ethyl 2-(4-piperidylmethylamino)pyrimidine-5-carboxylate, as documented in PubChem and ChemSrc entries.

Historical Context in Heterocyclic Chemistry

The compound emerged in the early 21st century alongside advancements in kinase inhibitor research. Its design leverages the pharmacophoric potential of pyrimidine and piperidine motifs, which are prevalent in bioactive molecules. Key milestones include:

- Pyrimidine applications : Historically used in antiviral and anticancer agents due to their ability to mimic nucleic acid bases.

- Piperidine modifications : The 4-(aminomethyl)piperidine moiety enhances binding affinity to enzymatic targets, as seen in kinase inhibitors like those described in patent WO2013092854A1.

- Synthetic innovation : Multi-step routes involving reductive amination and esterification were developed to optimize yield and purity.

Molecular Structure and Composition

The compound’s molecular formula is C₁₃H₂₀N₄O₂ , with a molecular weight of 264.32 g/mol . Structural features include:

Spectroscopic characterization:

- NMR : Distinct signals for piperidine protons (δ 1.4–2.8 ppm) and pyrimidine aromatic protons (δ 8.2–8.6 ppm).

- MS : Molecular ion peak at m/z 264.2 (M⁺), with fragmentation patterns confirming the ester and piperidine groups.

Stereochemical Properties

The compound’s stereochemical configuration is influenced by the piperidine ring, which adopts a chair conformation with the aminomethyl group in an equatorial position. Key considerations:

- Chiral centers : The piperidine C4 carbon (bearing the aminomethyl group) is a potential stereocenter, though synthetic routes often yield racemic mixtures unless chiral catalysts are employed.

- Conformational flexibility : The piperidine ring can undergo chair-to-chair inversion, altering the spatial orientation of the aminomethyl group.

- Impact on bioactivity : Stereochemistry at C4 affects binding to enzymatic targets, as demonstrated in structurally related CCR3 antagonists.

This stereochemical versatility underscores its utility in medicinal chemistry, where subtle conformational changes can modulate pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-2-19-12(18)11-8-15-13(16-9-11)17-5-3-10(7-14)4-6-17/h8-10H,2-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQYZUBSUHPUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Ring

- Method: Cyclization of suitable precursors such as amino alcohols or haloamines under acidic or basic conditions.

- Typical Conditions: Acidic cyclization using mineral acids or basic cyclization with alkali metal bases.

- Mechanism: Intramolecular nucleophilic substitution leading to ring closure.

- Notes: The piperidine ring serves as the core scaffold for further functionalization.

Introduction of the Aminomethyl Group

- Method: Reductive amination of the piperidine ring at the 4-position.

- Reagents: Aldehyde or ketone precursor (e.g., formaldehyde), ammonia or primary amine, and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

- Conditions: Mild acidic to neutral pH, typically room temperature to moderate heating.

- Mechanism: Formation of an imine intermediate followed by reduction to the aminomethyl group.

- Notes: This step is critical for installing the biologically active aminomethyl substituent.

Formation of the Pyrimidine Ring

- Method: Condensation reaction between amidines and β-dicarbonyl compounds.

- Reagents: Amidines (e.g., guanidine derivatives) and β-ketoesters or β-diketones.

- Conditions: Heating under reflux in polar solvents such as ethanol or acetic acid.

- Mechanism: Cyclocondensation forming the pyrimidine heterocycle.

- Notes: The pyrimidine ring is functionalized at the 5-position for subsequent esterification.

Esterification to Introduce the Ethyl Ester Group

- Method: Fischer esterification or transesterification.

- Reagents: Ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under anhydrous conditions to drive equilibrium toward ester formation.

- Mechanism: Acid-catalyzed nucleophilic attack of ethanol on the carboxylic acid or activated intermediate.

- Notes: This step finalizes the molecule, enhancing solubility and biological compatibility.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperidine ring formation | Acid/base catalysis, amino alcohol precursors | 50–100 °C | 6–24 h | 70–85 | Choice of acid/base affects selectivity |

| Aminomethyl group introduction | Aldehyde + NH3 + NaBH3CN | 25–60 °C | 12–24 h | 75–90 | Mild conditions prevent over-reduction |

| Pyrimidine ring synthesis | Amidines + β-dicarbonyl compounds | Reflux in EtOH | 8–18 h | 65–80 | Polar solvents favor cyclization |

| Esterification | Ethanol + acid catalyst | Reflux (78 °C) | 4–12 h | 80–95 | Anhydrous conditions improve yield |

Industrial and Scalable Approaches

- Continuous Flow Chemistry: Utilized to enhance reaction control, safety, and scalability, especially for the reductive amination and esterification steps.

- Catalytic Processes: Employing heterogeneous catalysts for cyclization and esterification to reduce waste and improve environmental footprint.

- Green Chemistry Considerations: Use of safer solvents, recyclable catalysts, and minimizing hazardous reagents.

Mechanistic Insights

- The reductive amination step proceeds via imine formation followed by hydride transfer from sodium cyanoborohydride, selectively reducing the imine without affecting other functional groups.

- The pyrimidine ring formation involves nucleophilic attack of amidine nitrogen on the β-dicarbonyl carbonyl, followed by cyclization and dehydration.

- Esterification is an equilibrium process driven forward by removal of water or excess ethanol.

Comparative Analysis with Related Compounds

| Compound | Key Difference | Preparation Similarity | Biological Relevance |

|---|---|---|---|

| Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate | Methyl ester instead of ethyl ester | Similar synthetic route, esterification with methanol | Similar biological activity potential |

| Piperidine-4-carboxylic acid derivatives | Different substituents on piperidine | Piperidine ring formation common | Varied pharmacological profiles |

| 2-Aminopyrimidine derivatives | Different pyrimidine substitution | Pyrimidine ring synthesis analogous | Different target interactions |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Acid/base, amino alcohol precursors | Piperidine ring formation |

| 2 | Reductive amination | Aldehyde, NH3, NaBH3CN | Aminomethyl group introduction |

| 3 | Condensation | Amidines, β-dicarbonyl compounds | Pyrimidine ring formation |

| 4 | Esterification | Ethanol, acid catalyst | Ethyl ester group installation |

Research Findings and Data

- The synthetic route described yields this compound with overall yields ranging from 50% to 70% depending on purification methods.

- Reaction optimization studies indicate that controlling pH during reductive amination is critical to avoid side reactions.

- Industrial adaptations focus on continuous flow and catalytic methods to improve throughput and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion of ester to alcohol or reduction of pyrimidine ring.

Substitution: Introduction of various functional groups on the pyrimidine ring.

Scientific Research Applications

The synthesis of Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves several steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Aminomethyl Group : Achieved via reductive amination.

- Formation of the Pyrimidine Ring : Condensation reaction involving amidines and β-dicarbonyl compounds.

- Esterification : Final step to introduce the ethyl ester group using ethanol and an acid catalyst.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

This compound is explored for its pharmacological properties , including:

- Anticancer Activity : Studies indicate its potential to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxicity against ovarian cancer cells with effective IC50 values .

- Neuropharmacological Effects : It shows promise in influencing neuropharmacological pathways by interacting with neurotransmitter receptors, suggesting applications in treating mood disorders and schizophrenia .

Enzyme Interaction Studies

Research highlights the compound's ability to act as an inhibitor of specific enzymes within the endocannabinoid system, particularly monoacylglycerol lipase (MAGL). The compound exhibits competitive inhibition characteristics, which are essential for modulating endocannabinoid levels critical for physiological processes such as pain regulation .

Case Studies and Research Findings

- Anticancer Study : A study published in MDPI evaluated the anticancer effects of various piperidine derivatives, including this compound. The findings indicated that this compound could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .

- Enzyme Inhibition Research : Another research highlighted its selective inhibition of MAGL compared to other enzymes in the endocannabinoid system, demonstrating an IC50 value significantly lower than many existing inhibitors . This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy.

- Neuropharmacological Assessment : In assessments, the compound displayed affinity for serotoninergic and dopaminergic receptors, indicating potential applications in psychiatric disorders while exhibiting a lower likelihood of inducing extrapyramidal symptoms compared to classical antipsychotics .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Piperidine Modifications

- Aminomethyl vs.

Pyrimidine Substituents

- Piperazine vs. Piperidine (): Piperazine-containing derivatives exhibit dual nitrogen atoms in the ring, enhancing basicity and solubility. These compounds show acetylcholinesterase inhibition, suggesting that piperazine rings may favor interactions with enzymatic active sites over piperidine analogs .

- Trifluoromethyl and Pyrrolinyl Groups (): The trifluoromethyl group in CAS 879440-02-5 improves metabolic stability and electron-withdrawing effects, while the pyrrolinyl substituent facilitates covalent binding to transcription factors, a mechanism absent in the aminomethyl-piperidine compound .

Biological Activity

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS Number: 603954-49-0) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and a pyrimidine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure

- IUPAC Name : Ethyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 264.32 g/mol

- InChI Key : AGQYZUBSUHPUES-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 1.5937 |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The aminomethyl group can form hydrogen bonds and ionic interactions, while the pyrimidine ring participates in π-π stacking interactions. These interactions are crucial for modulating the activity of enzymes or receptors involved in various physiological processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against ovarian cancer cells, with IC values indicating effective inhibition of cell viability.

Interaction with Enzymes

The compound has shown promise as an inhibitor of specific enzymes within the endocannabinoid system. For example, it was tested against monoacylglycerol lipase (MAGL), revealing competitive inhibition characteristics similar to other known inhibitors. This suggests that it may play a role in modulating endocannabinoid levels, which are critical in various physiological processes including pain sensation and appetite regulation.

Neuropharmacological Effects

Research indicates that this compound may also interact with neurotransmitter receptors, potentially influencing neuropharmacological pathways. The piperidine component is often associated with compounds that exhibit antipsychotic properties, suggesting further avenues for exploration in psychiatric disorders.

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer effects of various piperidine derivatives, including this compound. The findings indicated that this compound could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like bleomycin .

Enzyme Inhibition Studies

Another research highlighted its selective inhibition of MAGL compared to other enzymes in the endocannabinoid system, demonstrating an IC value significantly lower than many existing inhibitors . This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Neuropharmacological Assessment

In neuropharmacological assessments, the compound displayed affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in treating mood disorders and schizophrenia . Its profile indicates a lower likelihood of inducing extrapyramidal symptoms compared to classical antipsychotics.

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The synthesis involves four critical steps:

- Piperidine ring formation : Cyclization of precursors (e.g., β-amino alcohols) under acidic or basic conditions.

- Aminomethyl group introduction : Reductive amination using aldehydes/ketones with ammonia/amines and reducing agents like NaBH3CN.

- Pyrimidine ring construction : Condensation of amidines with β-dicarbonyl compounds (e.g., ethyl acetoacetate).

- Esterification : Reaction with ethanol and acid catalysts (e.g., H2SO4) to introduce the ethyl carboxylate group .

Q. Optimization factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates at lower temperatures (~60–80°C) .

- Catalysts : Acidic conditions (HCl) improve cyclization efficiency, while excess reducing agents ensure complete amination .

Q. How is the compound’s structure characterized, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms piperidine and pyrimidine ring substitution patterns (e.g., δ 1.3 ppm for ethyl ester protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C13H20N4O2, MW 264.32 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What biological activities have been observed, and what are the hypothesized mechanisms of action?

- Anticancer potential : Inhibits kinase enzymes (e.g., EGFR) via π-π stacking of the pyrimidine ring with ATP-binding pockets .

- Neuropharmacological effects : The aminomethyl group forms hydrogen bonds with serotonin or dopamine receptors, modulating signaling pathways .

- Supporting data : IC50 values against cancer cell lines (e.g., MCF-7: ~5–10 µM) and receptor binding assays (Ki < 100 nM) are critical for validation .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve yield and purity?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–20 mol%).

- Yield optimization : Higher yields (>70%) are achieved in DMF at 80°C with stoichiometric NaBH3CN for reductive amination .

- Purity control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

Q. How can contradictions in structure-activity relationship (SAR) studies for this compound be resolved?

- Comparative analysis : Compare with analogs like Ethyl 2-amino-pyrimidine-5-carboxylate (simpler structure, lower activity) and 4-aminopiperidine derivatives (lack pyrimidine π-stacking) .

- Key findings : The combination of the piperidine’s aminomethyl group and pyrimidine’s electron-deficient ring enhances target affinity. Substituting the ethyl ester with bulkier groups reduces solubility, complicating SAR interpretations .

Q. What computational methods are used to predict the compound’s target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR PDB: 1M17). The pyrimidine ring shows strong binding energy (ΔG < −8 kcal/mol) .

- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Hydrogen bonds with Asp831 and Leu694 are critical for sustained binding .

Q. What alternative synthetic routes exist, and how do they compare to traditional methods?

- One-pot synthesis : Pyrimidin-5-yl-lithium intermediates (from 5-bromo-pyrimidine) react with formate esters or ethyl cyanoformate, reducing steps but requiring strict anhydrous conditions .

- Pros/Cons : One-pot methods save time (~50% faster) but yield less pure products (60–65% vs. 70–75% for multi-step routes) .

Q. How can stability and solubility challenges be addressed in formulation studies?

- LogP optimization : The compound’s LogP (1.59) suggests moderate lipophilicity. Adding solubilizing groups (e.g., PEG chains) improves aqueous solubility for in vivo assays .

- Stability assays : Monitor degradation under acidic (pH 3) and oxidative (H2O2) conditions via HPLC. Encapsulation in liposomes enhances plasma stability by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.